molecular formula C19H21N3OS B8054857 6-cyclopentyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile

6-cyclopentyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile

Cat. No.: B8054857
M. Wt: 339.5 g/mol
InChI Key: QLLWRTHDHRGHQZ-UHFFFAOYSA-N
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Description

The compound with the identifier “6-cyclopentyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 6-cyclopentyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile are typically scaled-up versions of laboratory synthesis. These methods ensure the production of the compound in large quantities while maintaining purity and consistency. The exact industrial methods for this compound are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-cyclopentyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce an oxidized derivative of this compound, while reduction may yield a reduced form of the compound.

Scientific Research Applications

6-cyclopentyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of 6-cyclopentyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-cyclopentyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile include other chemical entities with comparable structures and properties. These compounds may share similar functional groups or molecular frameworks.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This compound may exhibit distinct reactivity, biological activity, or industrial utility compared to its similar counterparts.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields Its unique properties and reactivity make it a valuable tool for chemists, biologists, medical researchers, and industrial scientists

Properties

IUPAC Name

6-cyclopentyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-12-7-8-13(2)15(9-12)11-24-19-21-17(14-5-3-4-6-14)16(10-20)18(23)22-19/h7-9,14H,3-6,11H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLWRTHDHRGHQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC(=O)C(=C(N2)C3CCCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)CSC2=NC(=O)C(=C(N2)C3CCCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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